![molecular formula C19H35N3O5 B13692951 4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)
4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone is a compound that features a pyrrolidinone ring with a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone typically involves the protection of amino groups using Boc protection. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, bases like NEt3 or pyridine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone involves the protection of amino groups, which prevents them from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Boc-amino)butyl bromide: Another Boc-protected compound used in similar applications.
tert-Butyl N-(4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements.
Uniqueness
4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone is unique due to its specific structure, which combines a pyrrolidinone ring with Boc-protected amino groups. This combination provides stability and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C19H35N3O5 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-N-[(5-oxopyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C19H35N3O5/c1-18(2,3)26-16(24)20-9-7-8-10-22(17(25)27-19(4,5)6)13-14-11-15(23)21-12-14/h14H,7-13H2,1-6H3,(H,20,24)(H,21,23) |
InChI-Schlüssel |
PSWKNBSKLQHDDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCN(CC1CC(=O)NC1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


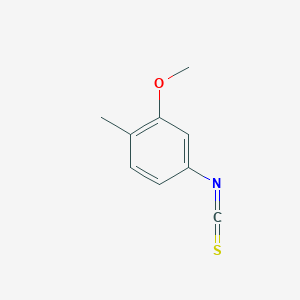
![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)
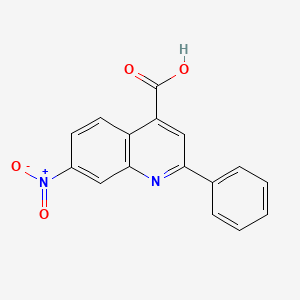
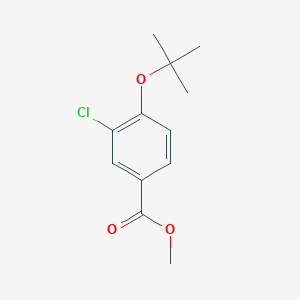
![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)

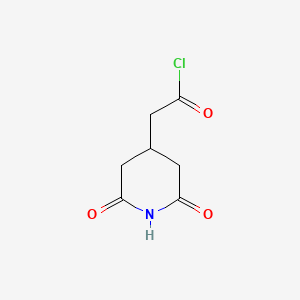


![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)

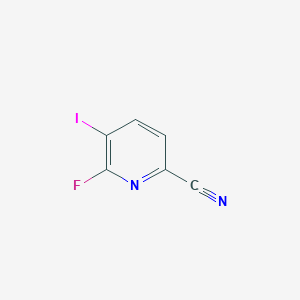
![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
